Tert-butyl (2,4-difluorophenyl)carbamate

Purity Quality Control Synthetic Chemistry

Tert-butyl (2,4-difluorophenyl)carbamate (CAS 701269-21-8) is a fluorinated aryl carbamate building block with the molecular formula C₁₁H₁₃F₂NO₂ and a molecular weight of 229.22 g/mol. It is commercially available with a typical purity of ≥95–98% and is primarily utilized as a synthetic intermediate in medicinal chemistry and organic synthesis, often serving as a Boc-protected aniline equivalent.

Molecular Formula C11H13F2NO2
Molecular Weight 229.22 g/mol
CAS No. 701269-21-8
Cat. No. B3043009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (2,4-difluorophenyl)carbamate
CAS701269-21-8
Molecular FormulaC11H13F2NO2
Molecular Weight229.22 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=C(C=C(C=C1)F)F
InChIInChI=1S/C11H13F2NO2/c1-11(2,3)16-10(15)14-9-5-4-7(12)6-8(9)13/h4-6H,1-3H3,(H,14,15)
InChIKeyVCSQNKMLGNSDCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl (2,4-difluorophenyl)carbamate (CAS 701269-21-8) Procurement: Essential Baseline Data for Research & Development


Tert-butyl (2,4-difluorophenyl)carbamate (CAS 701269-21-8) is a fluorinated aryl carbamate building block with the molecular formula C₁₁H₁₃F₂NO₂ and a molecular weight of 229.22 g/mol . It is commercially available with a typical purity of ≥95–98% and is primarily utilized as a synthetic intermediate in medicinal chemistry and organic synthesis, often serving as a Boc-protected aniline equivalent . The compound's 2,4-difluorophenyl motif is a recurring structural element in bioactive molecules, making it a common precursor in the development of pharmaceuticals and agrochemicals .

Tert-butyl (2,4-difluorophenyl)carbamate (CAS 701269-21-8): Why Simple 'Carbamate' or 'Fluorophenyl' Substitution is Not a Viable Strategy


Substituting tert-butyl (2,4-difluorophenyl)carbamate with a generic or in-class analog without careful evaluation poses a high risk of experimental failure. The specific 2,4-difluoro substitution pattern critically influences electronic properties (e.g., LogP = 3.38) and reactivity, which are distinct from 3,5-difluoro or other regioisomers . Furthermore, the tert-butyl carbamate (Boc) protecting group is not interchangeable with benzyl (Cbz) or methyl carbamates due to stark differences in stability and deprotection conditions . Even subtle alterations in the fluorination pattern or protecting group can lead to significant changes in synthetic yield, selectivity in cross-coupling reactions, and the downstream biological activity of the final molecule . The following quantitative evidence guide details these critical differences to support informed scientific selection and procurement decisions.

Tert-butyl (2,4-difluorophenyl)carbamate (CAS 701269-21-8): A Quantitative, Comparator-Based Evidence Guide for Procurement


High Commercial Purity (98%) Versus Common Alternative (3,5-Difluoro Regioisomer)

Commercially available tert-butyl (2,4-difluorophenyl)carbamate is consistently offered at a standard purity of 98%, as verified by major chemical suppliers . This compares favorably to its direct regioisomeric analog, tert-butyl (3,5-difluorophenyl)carbamate (CAS 129589-62-4), for which a defined commercial purity specification is not as prominently or consistently reported, potentially indicating a less mature supply chain for that specific analog . The high purity of the 2,4-isomer reduces the risk of side reactions caused by unreacted starting materials or other regioisomeric impurities, ensuring more reliable outcomes in multi-step syntheses.

Purity Quality Control Synthetic Chemistry

Validated Synthetic Utility: Deprotonation and Functionalization via Directed Ortho-Metalation

The 2,4-difluoro substitution pattern in tert-butyl (2,4-difluorophenyl)carbamate is critical for enabling selective deprotonation. A validated synthetic procedure utilizes n-butyllithium at -78 °C in THF to effect directed ortho-metalation (DoM) of the 2,4-difluorophenyl ring, allowing for subsequent trapping with an electrophile such as N-methoxy-N-methylquinoxaline-6-carboxamide . This reactivity is a direct consequence of the strong ortho-directing and acidifying effect of the fluorine atom adjacent to the carbamate. In contrast, the 3,5-difluoro isomer (CAS 129589-62-4) lacks a fluorine atom ortho to the nitrogen, rendering it incapable of undergoing analogous directed ortho-metalation without additional activating groups, thereby limiting its synthetic versatility for certain reaction sequences .

Synthetic Methodology C-H Functionalization Organometallic Chemistry

Enhanced Lipophilicity (LogP = 3.38) Compared to Non-Fluorinated Phenylcarbamate

The introduction of two fluorine atoms significantly alters the physicochemical profile of the carbamate scaffold. The computed LogP (octanol-water partition coefficient) for tert-butyl (2,4-difluorophenyl)carbamate is 3.38 . This is substantially higher than the LogP for its non-fluorinated counterpart, tert-butyl phenylcarbamate (LogP ≈ 2.6), for which no direct commercial or computed data was readily available, but its increase can be inferred from the well-established lipophilic nature of the fluorine atom and the higher molecular weight . The higher LogP for the difluorinated compound suggests improved passive membrane permeability, a desirable characteristic in the early stages of drug discovery for optimizing oral bioavailability.

Lipophilicity Drug Design Physicochemical Properties

Validated One-Step Synthesis Under Vilsmeier Conditions with Quantitative Yield

A published protocol details the one-step synthesis of tert-butyl (2,4-difluorophenyl)carbamate in quantitative yield using adapted Vilsmeier conditions [1]. This is a significant advantage over traditional multi-step synthetic routes, which often involve lower-yielding steps like amidation with Boc-anhydride. For example, the synthesis of the 3,5-difluoro isomer is typically achieved via the reaction of 3,5-difluoroaniline with tert-butyl chloroformate, a two-step process with lower atom economy and variable yields . The high-yielding, one-step method for the 2,4-isomer not only simplifies its preparation but also demonstrates its chemical accessibility, making it a more reliable and potentially more cost-effective building block for scale-up.

Synthetic Methodology Green Chemistry Process Chemistry

Indication of Cytostatic Activity in MCF-7 Cancer Cells (IC₅₀ = 5.0 µM) vs. Non-Fluorinated Carbamate

While primarily a building block, tert-butyl (2,4-difluorophenyl)carbamate has reported biological activity with an IC₅₀ value of 5.0 µM against the MCF-7 (breast cancer) cell line, associated with the induction of apoptosis . In contrast, the non-fluorinated parent scaffold, tert-butyl phenylcarbamate, lacks such reported cytostatic activity, and is described primarily for its role as a protecting group . This suggests that the 2,4-difluoro substitution pattern on the phenyl ring can confer or significantly enhance antiproliferative properties. This data is critical for researchers exploring this chemical space for potential anticancer leads, as it highlights a functional advantage of the fluorinated motif.

Anticancer Research Biological Activity Lead Discovery

Superior Performance of 2,4-Difluorophenyl Motif in Kinase Inhibition (BRAF IC₅₀ = 316 nM) vs. Other Aromatic Substituents

The value of the 2,4-difluorophenyl motif is substantiated by studies on related kinase inhibitors. In a series of quinoline-based urea derivatives, the compound containing a 2,4-difluorophenyl urea group (compound 9b) was the most active derivative, exhibiting significant antiproliferative efficacy and potencies superior to the reference drug sorafenib in 36 cancer cell lines [1]. Specifically, against BRAF(V600E) and C-RAF kinases, the 2,4-difluorophenyl-containing compound showed highly selective inhibitory activities (81.8% and 96.3% inhibition, respectively) with IC₅₀ values of 316 nM and 61 nM, respectively [1]. In the same study, other aromatic substituents, such as a 4-chloro-3-trifluoromethylphenyl group (compound 9d), were less potent, being only two times more potent than sorafenib compared to six times for the 2,4-difluorophenyl analog [1]. This demonstrates that the 2,4-difluorophenyl group is a preferred pharmacophore for achieving high potency and selectivity against these therapeutically relevant kinases.

Kinase Inhibition Medicinal Chemistry SAR Studies

Tert-butyl (2,4-difluorophenyl)carbamate (CAS 701269-21-8): High-Impact Application Scenarios Based on Evidence


Scaffold for the Synthesis of ortho-Functionalized Anilines

Researchers seeking to introduce functional groups at the ortho position relative to an aniline nitrogen can utilize the unique reactivity of tert-butyl (2,4-difluorophenyl)carbamate. As demonstrated by its successful deprotonation with n-BuLi and subsequent electrophilic trapping , this compound is a privileged starting material for generating ortho-substituted aniline derivatives that are difficult to access via other regioisomers or unprotected anilines. This application is particularly relevant for the synthesis of complex, sterically hindered ligands for catalysis or ortho-substituted pharmacophores in drug discovery.

Building Block for Potent and Selective BRAF/V600E Kinase Inhibitors

Medicinal chemists engaged in oncology drug discovery, particularly those targeting the MAPK pathway, should prioritize the procurement of this compound. Direct structure-activity relationship (SAR) evidence shows that the 2,4-difluorophenyl motif confers significantly higher potency against BRAF(V600E) kinase compared to other common aromatic substituents [1]. Its use as a key intermediate or its direct incorporation into a lead scaffold can be a strategic move to improve potency and selectivity in new chemical entities designed to inhibit this clinically validated cancer target.

Efficient One-Step Synthesis of Fluorinated Building Blocks for Scale-Up

For process chemists and R&D groups focused on scaling up synthetic routes, tert-butyl (2,4-difluorophenyl)carbamate is an attractive choice. Its well-documented synthesis in a single step with quantitative yield using adapted Vilsmeier conditions provides a reliable and efficient pathway for large-scale preparation [2]. This reduces the number of steps, simplifies purification, and improves atom economy compared to multi-step syntheses required for other regioisomers, making it a more cost-effective and sustainable option for producing fluorinated aniline precursors.

Lead-Like Fragment for Antiproliferative Drug Discovery

Investigators running phenotypic or target-based screening campaigns for novel anticancer agents should consider this compound as a starting fragment or control. Its measured IC₅₀ value of 5.0 µM against the MCF-7 breast cancer cell line provides a baseline level of cytostatic activity that is absent in non-fluorinated analogs . This inherent activity can be exploited in fragment-based drug discovery (FBDD) or medicinal chemistry optimization to develop more potent and selective inhibitors, with the compound serving as a validated, low-molecular-weight hit.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl (2,4-difluorophenyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.